2-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methoxybenzaldehyde 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazone is a complex organic compound that combines the structural features of both benzaldehyde and imidazole derivatives. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-methoxybenzaldehyde 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazone typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxybenzaldehyde 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The imidazole ring can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-Hydroxy-5-methoxybenzoic acid.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Hydroxy-5-methoxybenzaldehyde 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methoxybenzaldehyde 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
1-(4,5-Dihydro-1H-imidazol-2-yl)hydrazine: Another precursor used in the synthesis.
2-Hydroxy-5-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-Hydroxy-5-methoxybenzaldehyde 1-(4,5-dihydro-1H-imidazol-2-yl)hydrazone is unique due to its combined structural features of benzaldehyde and imidazole, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N4O2 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C11H14N4O2/c1-17-9-2-3-10(16)8(6-9)7-14-15-11-12-4-5-13-11/h2-3,6-7,16H,4-5H2,1H3,(H2,12,13,15)/b14-7+ |
InChI Key |
HRZRUORCDDRFMP-VGOFMYFVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC2=NCCN2 |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.